molecular formula C17H18N4O3S B2565249 (2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209935-19-2

(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2565249
M. Wt: 358.42
InChI Key: QRCPBWPPSJUCOG-UHFFFAOYSA-N
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Description

“(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It has a molecular formula of C17H18N4O3S and a molecular weight of 358.421.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, it contains several functional groups common in organic chemistry, such as the thiazol, furan, oxadiazol, and piperidin rings. The synthesis would likely involve the formation of these rings in separate steps, followed by their combination.



Molecular Structure Analysis

The compound contains several heterocyclic rings: a thiazol ring (a five-membered ring with one sulfur and one nitrogen atom), a furan ring (a five-membered ring with one oxygen atom), an oxadiazol ring (a five-membered ring with two nitrogen and one oxygen atom), and a piperidin ring (a six-membered ring with one nitrogen atom). These rings are likely to influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the presence of multiple heteroatoms (N, O, S) in the rings could make the compound reactive towards electrophiles and nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound’s properties would be influenced by factors such as its molecular weight, the polarity of its functional groups, and the presence of heteroatoms.


Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of azole derivatives, including 1,3,4-oxadiazole, have demonstrated antimicrobial activities against various microorganisms. For example, a study by Başoğlu et al. (2013) involved the synthesis of several compounds starting from furan-2-carbohydrazide, including 1,3,4-oxadiazole derivatives, which displayed activity against tested microorganisms (Başoğlu et al., 2013).

Antiproliferative Applications

The structural synthesis and characterization of compounds with potential antiproliferative activity have been a significant focus. For instance, the synthesis, characterization, crystal, and molecular structure studies of a related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, have been detailed, showing the potential for developing therapeutic agents with various biological activities (Naveen et al., 2015).

Corrosion Inhibition Applications

Investigations into the inhibitive effect of organic inhibitors on corrosion in acidic media have identified compounds with structures similar to the one as effective corrosion inhibitors. For example, a study by Singaravelu et al. (2022) evaluated the corrosion inhibition activity of newly synthesized compounds on mild steel in HCl, showing significant inhibition efficiency, indicating potential applications in protecting materials against corrosion (Singaravelu et al., 2022).

Safety And Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action, if applicable.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or studies would be needed.


properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-14(25-11(2)18-10)17(22)21-7-5-12(6-8-21)15-19-20-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCPBWPPSJUCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylthiazol-5-yl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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